![molecular formula C16H13F3N2O4 B14568415 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide CAS No. 61658-82-0](/img/structure/B14568415.png)
5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes an ethyl group, a hydroxyl group, a nitro group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach is as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of an appropriate benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: The nitro compound is then hydroxylated using a suitable hydroxylating agent.
Amidation: Finally, the compound is converted to the benzamide derivative through an amidation reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and biological activity.
4-Nitrobenzamide: Contains a nitro group but lacks the trifluoromethyl group, affecting its chemical properties.
Trifluoromethylbenzamide: Contains a trifluoromethyl group but lacks the nitro group, leading to different applications.
Uniqueness
5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential as a versatile compound in various applications.
Properties
CAS No. |
61658-82-0 |
|---|---|
Molecular Formula |
C16H13F3N2O4 |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
5-ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H13F3N2O4/c1-2-9-3-6-14(22)11(7-9)15(23)20-10-4-5-13(21(24)25)12(8-10)16(17,18)19/h3-8,22H,2H2,1H3,(H,20,23) |
InChI Key |
MXPHIBHXCRIZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14568336.png)
![4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14568344.png)
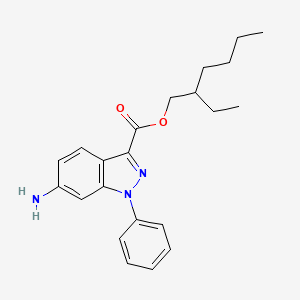

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B14568362.png)
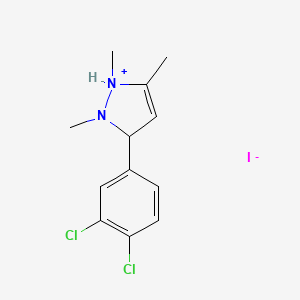
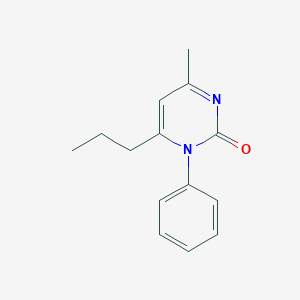

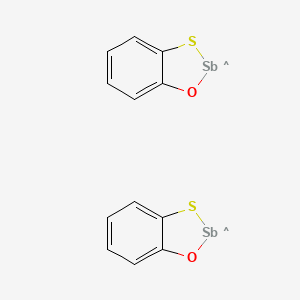
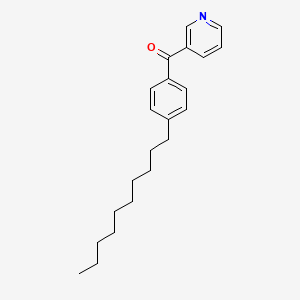
![N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14568408.png)
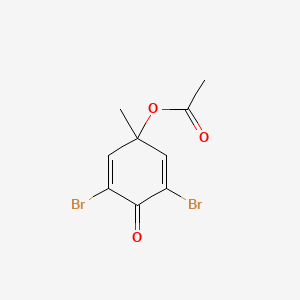
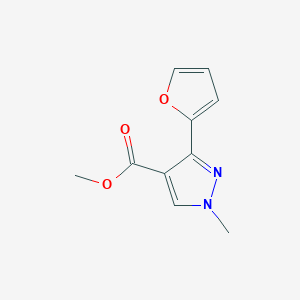
![2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate](/img/structure/B14568433.png)
